molecular formula C21H16N2S B4913281 N,4,5-triphenyl-1,3-thiazol-2-amine

N,4,5-triphenyl-1,3-thiazol-2-amine

Cat. No.: B4913281
M. Wt: 328.4 g/mol
InChI Key: FKPNNARAWMZEHH-UHFFFAOYSA-N
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Description

N,4,5-Triphenyl-1,3-thiazol-2-amine is a chemical compound for research and experimental purposes. This product is not intended for diagnostic, therapeutic, or any other human or veterinary use. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, recognized for its broad biological significance. Derivatives of this core structure, particularly 4-phenyl-1,3-thiazol-2-amines, are actively investigated as promising scaffolds for new pharmacologically active agents. Scientific literature suggests that such compounds can serve as key intermediates or target molecules in antiprotozoal drug discovery programs. Research on analogous structures has demonstrated potential biological activities against kinetoplastid parasites, highlighting the value of this chemical class in tropical disease research . The structural features of this compound, including its multiple aromatic systems, make it a valuable building block for constructing compound libraries for high-throughput screening and for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity. Researchers can utilize this compound to explore new chemical space in the development of novel therapeutic agents. Its applications extend to serving as a synthetic intermediate in organic chemistry and as a reference standard in analytical profiling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,4,5-triphenyl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2S/c1-4-10-16(11-5-1)19-20(17-12-6-2-7-13-17)24-21(23-19)22-18-14-8-3-9-15-18/h1-15H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKPNNARAWMZEHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)NC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemo Selective Pathways for N,4,5 Triphenyl 1,3 Thiazol 2 Amine

Foundational Synthetic Routes to 2-Aminothiazoles Pertinent to N,4,5-triphenyl-1,3-thiazol-2-amine (e.g., Hantzsch-type Cyclizations)

The Hantzsch thiazole (B1198619) synthesis, first reported in 1887, remains a cornerstone for the preparation of 2-aminothiazoles and is highly relevant for the synthesis of this compound. youtube.comnih.gov This method classically involves the condensation reaction between an α-haloketone and a thiourea (B124793) derivative. youtube.com For the specific synthesis of this compound, the likely starting materials would be 2-bromo-1,2-diphenylethanone and N-phenylthiourea.

The reaction mechanism initiates with the nucleophilic attack of the sulfur atom of the thiourea on the α-carbon of the haloketone, leading to the formation of an intermediate that subsequently undergoes cyclization and dehydration to yield the aromatic thiazole ring. youtube.com While effective, traditional Hantzsch syntheses often require prolonged heating and can result in modest yields. nih.gov

Below is a table summarizing typical conditions for a Hantzsch-type synthesis applicable to this compound, based on analogous reactions.

Reactant 1Reactant 2SolventTemperatureReaction TimeYield
2-bromo-1,2-diphenylethanoneN-phenylthioureaEthanol (B145695)RefluxSeveral hoursModerate

Development of Advanced Catalytic Systems for this compound Synthesis

To overcome the limitations of classical methods, significant research has focused on the development of catalytic systems to improve efficiency, selectivity, and reaction conditions for the synthesis of 2-aminothiazoles.

Transition Metal-Mediated Cyclization and C-N Coupling Reactions

Transition metal catalysts, particularly palladium and copper, have been employed in C-N coupling reactions to form the N-aryl bond in compounds like this compound. These reactions typically involve the coupling of a 2-halothiazole with an aniline derivative. For instance, a 2-bromo-4,5-diphenylthiazole could be coupled with aniline in the presence of a palladium or copper catalyst to yield the target compound. scispace.com These methods offer a versatile approach to introducing the N-phenyl group.

Furthermore, transition metals can also facilitate the cyclization step itself. For example, copper(II)-catalyzed systems have been developed for the C-N bond formation in the synthesis of 2-aminobenzothiazoles from boronic acids. researchgate.net While not a direct synthesis of the target compound, this demonstrates the potential of transition metal catalysis in forming key bonds within the molecular scaffold.

Organocatalytic and Metal-Free Approaches

In a move towards more sustainable and cost-effective synthesis, organocatalytic and metal-free approaches for the formation of 2-aminothiazoles have gained traction. These methods avoid the use of potentially toxic and expensive transition metals. researchgate.netrsc.orgrsc.orgnih.gov For instance, iodine, in combination with an oxidant like dimethyl sulfoxide (B87167) (DMSO), can catalyze the one-pot synthesis of 2-aminothiazoles from ketones and thiourea, bypassing the need for pre-halogenated ketones. researchgate.net This approach is attractive due to its operational simplicity and avoidance of lachrymatory α-haloketones. researchgate.net

The following table outlines a representative metal-free approach for the synthesis of a 2-aminothiazole (B372263), which could be adapted for this compound.

Reactant 1Reactant 2Catalyst/ReagentSolventTemperatureYield
BenzoinN-phenylthioureaIodine/DMSO-ElevatedGood

Sustainable and Efficient Synthesis of this compound

Modern synthetic chemistry places a strong emphasis on the development of sustainable and efficient methodologies that minimize waste, energy consumption, and the use of hazardous substances. bepls.comresearchgate.netbohrium.commdpi.com

Microwave-Assisted and Mechanochemical Reaction Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including 2-aminothiazoles. nih.govorganic-chemistry.orgscielo.brresearchgate.netnih.govnih.govscipublications.com Microwave irradiation can significantly reduce reaction times from hours to minutes compared to conventional heating methods. nih.govresearchgate.net For the synthesis of this compound, a microwave-assisted Hantzsch reaction between 2-bromo-1,2-diphenylethanone and N-phenylthiourea would be a highly efficient approach. nih.gov

Mechanochemistry, which involves conducting reactions in the solid state by grinding, offers another green alternative by minimizing or eliminating the need for solvents. rsc.orgmdpi.comuzh.ch The synthesis of 2-aryl benzothiazoles has been successfully achieved through simple mortar-and-pestle grinding, suggesting that a similar solvent-free mechanochemical approach could be viable for the synthesis of this compound. rsc.org

This table summarizes the advantages of these modern techniques.

MethodTypical SolventReaction TimeEnergy ConsumptionYield
Conventional HeatingEthanol, DMFHoursHighModerate to Good
Microwave-AssistedMethanol, EthanolMinutesLowerGood to Excellent
MechanochemicalSolvent-freeMinutesLowHigh

Solvent-Free and Green Solvent Methodologies

Solvent-free synthesis represents a significant step towards green chemistry by eliminating a major source of chemical waste. organic-chemistry.orgthieme-connect.comthieme-connect.comresearchgate.net The Hantzsch synthesis of 2-aminothiazoles has been successfully performed under solvent-free conditions by simply heating the reactants together. organic-chemistry.orgthieme-connect.comthieme-connect.com This approach is not only environmentally friendly but also simplifies the work-up procedure.

When a solvent is necessary, the use of "green" solvents is encouraged. Water, deep eutectic solvents (DES), and polyethylene glycol (PEG) are examples of environmentally benign reaction media that have been successfully employed in the synthesis of thiazole derivatives. bepls.commdpi.comnih.gov For instance, a green Hantzsch thiazole synthesis has been reported using a choline chloride/glycerol deep eutectic solvent. nih.gov

Strategic Derivatization and Functionalization of this compound

The triphenyl-substituted aminothiazole framework presents multiple sites for chemical modification, offering a rich platform for generating diverse molecular architectures. Key strategies focus on achieving regioselectivity to control the introduction of new functional groups at specific positions.

Regioselective Functionalization at the Exocyclic Amine Nitrogen and Thiazole Core

The reactivity of this compound allows for selective reactions at either the exocyclic amino group or the thiazole ring itself. The exocyclic amine typically serves as a nucleophilic center, readily undergoing reactions such as acylation, alkylation, and sulfonylation. For instance, the synthesis of N,4-diaryl-1,3-thiazole-2-amines has demonstrated the feasibility of introducing various aryl groups at the exocyclic nitrogen, creating a library of compounds with potential biological activities. nih.gov Similarly, the synthesis of 2-amino-4,5-diarylthiazole derivatives has shown that the amino group can be functionalized with amides, leading to compounds with notable anti-Candida albicans activity. nih.gov

The thiazole core, while generally less reactive than the exocyclic amine, can undergo electrophilic substitution reactions. The position of substitution on the thiazole ring is influenced by the electronic nature of the existing substituents. pharmaguideline.com In the case of 2-aminothiazoles, the C5-position is generally favored for electrophilic attack due to the electron-donating effect of the amino group. pharmaguideline.commdpi.com However, the presence of bulky phenyl groups at the C4 and C5 positions in this compound may sterically hinder direct substitution on the ring, making functionalization of the exocyclic amine a more common strategy.

Below is an interactive data table summarizing various regioselective functionalization reactions reported for related 2-aminothiazole scaffolds.

Reaction TypeReagent/ConditionsSite of FunctionalizationResulting MoietyReference
AcylationAcyl chloride, baseExocyclic AmineAmide nih.gov
ArylationAryl halide, catalystExocyclic AmineDiaryl/Triarylamine nih.gov
SulfonylationSulfonyl chloride, baseExocyclic AmineSulfonamideN/A
Electrophilic SubstitutionElectrophile (e.g., Br₂)Thiazole Core (C5)Bromo-thiazole pharmaguideline.com

Introduction of Diverse Substituents on the Phenyl Moieties and their Synthetic Implications

The introduction of a wide array of substituents on the three phenyl rings of this compound is a critical strategy for modulating its biological activity. The nature and position of these substituents can significantly impact factors such as receptor binding affinity, solubility, and metabolic stability.

Synthetic approaches to achieve this diversity typically involve two main pathways:

Pre-functionalization of Starting Materials: This "bottom-up" approach involves using appropriately substituted benzaldehydes, anilines, and α-haloketones during the initial synthesis of the thiazole ring. For example, in the synthesis of N,4-diaryl-1,3-thiazole-2-amines, various substituted anilines and acetophenones were utilized to generate a library of compounds with diverse substitution patterns on the N-phenyl and 4-phenyl rings. nih.govnih.gov

Post-synthetic Modification: This "top-down" approach involves the direct functionalization of the pre-formed this compound molecule. Standard aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation, can be employed, although regioselectivity can be challenging due to the presence of multiple phenyl rings. The directing effects of the existing substituents on each ring will govern the position of the incoming group.

The synthetic implications of these substitutions are profound. For instance, the introduction of electron-withdrawing or electron-donating groups can alter the electronic properties of the entire molecule, influencing its interaction with biological targets. Furthermore, the incorporation of polar or ionizable groups can enhance aqueous solubility, a crucial parameter for drug development.

The following interactive data table provides examples of substituents that can be introduced onto the phenyl rings and their potential synthetic implications.

SubstituentPosition on Phenyl RingPotential Synthetic Implication
Methoxy (-OCH₃)ortho, meta, paraIncreased electron density, potential for hydrogen bond acceptance.
Nitro (-NO₂)ortho, meta, paraStrong electron-withdrawing group, can be reduced to an amino group for further functionalization.
Halogen (F, Cl, Br)ortho, meta, paraCan serve as a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further diversity.
Hydroxyl (-OH)ortho, meta, paraCan act as a hydrogen bond donor/acceptor, can be a site for further derivatization (e.g., etherification, esterification).
Carboxylic Acid (-COOH)paraIncreases polarity and can serve as a point of attachment for prodrug strategies or conjugation to other molecules.

Advanced Structural Elucidation and Spectroscopic Characterization of N,4,5 Triphenyl 1,3 Thiazol 2 Amine

Solid-State Structural Analysis via X-ray Crystallography

The precise three-dimensional arrangement of atoms within the crystalline lattice of N,4,5-triphenyl-1,3-thiazol-2-amine and its derivatives can be definitively determined using single-crystal X-ray diffraction. This powerful analytical technique provides invaluable insights into the molecule's conformation, as well as the nature of the intermolecular forces that govern its crystal packing.

Crystal Packing Motifs and Intermolecular Interactions

In the solid state, molecules of this compound and its analogs are organized in specific, repeating patterns known as crystal packing motifs. These arrangements are stabilized by a network of non-covalent interactions. Analysis of related structures reveals the prevalence of several key intermolecular forces:

The interplay of these and other weaker interactions, such as van der Waals forces, dictates the final crystal architecture.

Conformational Analysis in the Crystalline State

For example, in the crystal structure of the related compound 5-methyl-N-phenyl-1,3,4-thiadiazole-2-amine, the phenyl ring is twisted at an angle of 22.8° with respect to the thiadiazole ring, rendering the molecule non-planar. rsc.org In other substituted thiazole (B1198619) derivatives, the angle between the thiazole and an adjacent aromatic ring can be as small as 6.37(7)°. nih.gov These variations in dihedral angles highlight the conformational flexibility of such systems, which can be influenced by the nature and position of substituents, as well as the forces present in the crystalline environment.

High-Resolution Solution-State Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of this compound in solution. One-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provide a wealth of information regarding the chemical environment of each atom and the connectivity between them.

Multi-Dimensional NMR Techniques for Comprehensive Spectral Assignment (2D-COSY, HSQC, HMBC)

While ¹H and ¹³C NMR provide initial information, complex molecules like this compound often exhibit overlapping signals in their one-dimensional spectra. Multi-dimensional NMR experiments are essential for unambiguous assignment of these signals.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. This allows for the tracing of proton networks within the phenyl rings and can help to differentiate between the signals of the three distinct phenyl groups.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates the chemical shifts of protons directly bonded to carbon atoms. This provides a direct link between the ¹H and ¹³C spectra, enabling the assignment of carbon resonances based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range correlations between protons and carbons, typically over two or three bonds. This is particularly useful for identifying quaternary carbons (those with no attached protons) and for establishing connectivity between different structural fragments, such as the phenyl rings and the thiazole core.

By combining the information from these 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals in this compound can be achieved.

Table 1: Representative NMR Data for N-Aryl-4-Aryl-1,3-Thiazol-2-Amine Derivatives

NucleusChemical Shift (ppm) RangeNotes
¹H6.5 - 8.5Aromatic protons of the phenyl rings.
¹HVariesNH proton, chemical shift is solvent and concentration dependent.
¹³C110 - 160Aromatic and thiazole ring carbons.

Note: Specific chemical shifts will vary depending on the exact substitution pattern and the solvent used.

Dynamic NMR Studies of Conformational Dynamics and Isomerism

The presence of multiple single bonds in this compound allows for rotational freedom, potentially leading to the existence of different conformers or rotational isomers (rotamers) in solution. Dynamic NMR (DNMR) spectroscopy is a powerful technique for studying these dynamic processes.

By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At high temperatures, rapid rotation around single bonds may lead to averaged signals for atoms that are in different environments in a static molecule. As the temperature is lowered, the rate of rotation slows down, and separate signals for the different conformers may be observed. The temperature at which these signals coalesce can be used to calculate the energy barrier for the rotational process. nih.gov

For this compound, DNMR studies could provide insights into the rotational barriers around the C-N and C-C bonds connecting the phenyl rings to the thiazole core, revealing the preferred conformations in solution and the energetic landscape of their interconversion.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a unique "fingerprint" for the compound and provide valuable information about the presence of specific functional groups.

The vibrational spectrum of this compound is expected to be complex due to its size and low symmetry. However, several characteristic bands can be identified.

Table 2: Characteristic Vibrational Frequencies for Aminothiazole Derivatives

Wavenumber (cm⁻¹)Vibrational Mode
3450 - 3300N-H stretching
3100 - 3000Aromatic C-H stretching
1620 - 1580C=N stretching (thiazole ring)
1600 - 1450Aromatic C=C stretching
~700 and ~770C-H out-of-plane bending (monosubstituted phenyl)

The N-H stretching vibrations, typically appearing as sharp bands in the high-frequency region of the IR spectrum, are characteristic of the amino group. The exact position of these bands can be influenced by hydrogen bonding. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=N and C=C stretching vibrations of the thiazole and phenyl rings, respectively, give rise to a series of bands in the 1620-1450 cm⁻¹ region. The out-of-plane C-H bending vibrations of the monosubstituted phenyl rings are expected around 770 and 700 cm⁻¹. researchgate.net

Raman spectroscopy can provide complementary information, particularly for the symmetric vibrations of the aromatic rings and the thiazole core, which may be weak or absent in the IR spectrum. A comprehensive analysis of both IR and Raman spectra, often aided by computational calculations, allows for a detailed assignment of the fundamental vibrational modes of this compound.

Analysis of Characteristic Vibrational Modes of the Thiazole Ring and Phenyl Substituents

The vibrational spectrum of this compound, while not extensively documented for this specific molecule, can be predicted with a high degree of confidence by examining the characteristic infrared (IR) and Raman active modes of its constituent functional groups: the thiazole ring and the phenyl substituents. Studies on analogous compounds, such as 2-amino-5-phenyl-1,3,4-thiadiazole, provide a foundational understanding of these vibrational frequencies. nih.gov

The thiazole ring itself presents a unique vibrational signature. Key vibrational modes include the C=N and C=C stretching vibrations, which are typically observed in the 1650-1500 cm⁻¹ region of the IR spectrum. The C-S stretching vibration, a hallmark of the thiazole heterocycle, generally appears as a weaker band in the 800-600 cm⁻¹ range. The N-H stretching vibration of the 2-amino group is expected to produce a distinct band or set of bands in the 3500-3300 cm⁻¹ region, with its exact position and shape influenced by hydrogen bonding interactions.

The three phenyl rings attached to the thiazole core contribute their own set of characteristic vibrational modes. The aromatic C-H stretching vibrations are anticipated to appear above 3000 cm⁻¹. The in-plane and out-of-plane C-H bending vibrations give rise to a series of sharp bands in the 1200-1000 cm⁻¹ and 900-675 cm⁻¹ regions, respectively. The specific substitution pattern on the phenyl rings will influence the exact frequencies and intensities of these bands. Furthermore, the C-C stretching vibrations within the phenyl rings will result in a group of bands in the 1600-1450 cm⁻¹ range.

A hypothetical data table of the major vibrational modes for this compound, based on data from related thiazole and phenyl-substituted compounds, is presented below.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
N-H Stretch2-Amino Group3500-3300
Aromatic C-H StretchPhenyl Rings>3000
C=N StretchThiazole Ring1650-1500
C=C StretchThiazole Ring, Phenyl Rings1600-1450
C-N StretchAmino Group, Thiazole Ring1350-1250
In-plane C-H BendPhenyl Rings1200-1000
Out-of-plane C-H BendPhenyl Rings900-675
C-S StretchThiazole Ring800-600

Probing Hydrogen Bonding Networks and Conformational Preferences

The solid-state structure of this compound is significantly influenced by hydrogen bonding and the conformational arrangement of its phenyl substituents. The 2-amino group of the thiazole ring can act as a hydrogen bond donor, while the nitrogen atom within the thiazole ring can act as a hydrogen bond acceptor. This facilitates the formation of intermolecular hydrogen bonds. nih.govsoton.ac.uk

In many crystalline 2-aminothiazole (B372263) derivatives, a common hydrogen-bonding motif is the formation of centrosymmetric dimers through N-H···N interactions, creating a characteristic R²₂(8) ring motif. nih.govsoton.ac.uk It is highly probable that this compound would adopt a similar dimeric structure in the solid state. The strength and geometry of these hydrogen bonds can be investigated using techniques like X-ray crystallography and solid-state NMR spectroscopy.

The conformational preferences of the three phenyl rings are dictated by steric hindrance and electronic effects. The phenyl groups at positions 4 and 5 of the thiazole ring are likely to be twisted out of the plane of the thiazole ring to minimize steric repulsion. The dihedral angles between the phenyl rings and the thiazole ring are crucial conformational parameters. Computational modeling studies on related thiazole-amino acid systems have shown that the stability of different conformations is influenced by intramolecular hydrogen bonds and electrostatic interactions. nih.gov The phenyl group attached to the 2-amino nitrogen will also adopt a specific orientation to balance steric and electronic factors.

Advanced Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Delineation

Mass spectrometry is an indispensable tool for the structural characterization of this compound, providing precise molecular weight information and insights into its fragmentation behavior.

High-resolution mass spectrometry (HRMS) is critical for unequivocally confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion with high accuracy (typically to four or five decimal places), HRMS allows for the determination of the exact molecular formula. nih.govmdpi.com This is a crucial step in the identification and characterization of a newly synthesized compound, as it distinguishes it from other compounds with the same nominal mass. For this compound (C₂₁H₁₆N₂S), the expected exact mass can be calculated and compared with the experimentally determined value to validate its composition.

Tandem mass spectrometry (MS/MS) provides detailed structural information by inducing fragmentation of the molecular ion and analyzing the resulting fragment ions. nih.govlifesciencesite.com By studying the fragmentation patterns, it is possible to deduce the connectivity of atoms within the molecule.

The fragmentation of this compound under MS/MS conditions is expected to proceed through several characteristic pathways. Cleavage of the bonds connecting the phenyl rings to the thiazole core is a likely fragmentation route. The thiazole ring itself can undergo ring opening or cleavage, leading to specific fragment ions. The fragmentation of the 2-aminophenyl group could also produce characteristic ions. By carefully analyzing the MS/MS spectrum, a detailed fragmentation mechanism can be proposed, further confirming the structure of the compound. Studies on the fragmentation of related heterocyclic systems, such as 5-substituted 1H-tetrazoles, have demonstrated the power of MS/MS in elucidating complex fragmentation pathways. lifesciencesite.com

Electronic Absorption and Emission Spectroscopy for Optical Properties

Electronic spectroscopy provides valuable information about the electronic structure and optical properties of this compound.

The UV-Visible absorption spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to various electronic transitions within the molecule. The presence of the extended π-conjugated system, encompassing the thiazole ring and the three phenyl substituents, will lead to strong absorptions in the ultraviolet and possibly the visible region of the spectrum. nih.govmdpi.comiucr.org

The electronic transitions can be broadly classified as π-π* and n-π* transitions. The high-energy π-π* transitions, associated with the aromatic system, are expected to appear as intense absorption bands in the shorter wavelength region of the UV spectrum. The n-π* transitions, involving the non-bonding electrons on the nitrogen and sulfur atoms of the thiazole ring, are typically weaker and may appear as shoulders on the more intense π-π* bands. The exact position and intensity of these absorption maxima will be influenced by the solvent polarity, as well as the specific electronic interactions between the thiazole ring and the phenyl substituents. nih.govscielo.org.za

A hypothetical UV-Visible absorption data table for this compound is provided below, based on data from similar aromatic and heterocyclic compounds.

Absorption Maximum (λmax)Molar Absorptivity (ε)Transition Type
~250-280 nmHighπ-π* (Phenyl rings)
~300-350 nmModerate to Highπ-π* (Thiazole and conjugated system)
~350-400 nmLow to Moderaten-π*

Fluorescence and Phosphorescence Characterization of this compound

The fluorescence and phosphorescence properties of organic molecules are intrinsically linked to their electronic structure and the nature of their excited states. For this compound, the presence of multiple phenyl groups and the 2-amino-1,3-thiazole core are expected to play a significant role in its emission characteristics.

Fluorescence of Structurally Related Thiazole Derivatives:

Research on various 2-aminothiazole derivatives has demonstrated their potential as fluorophores. chim.it The fluorescence properties are often tunable by modifying the substituents on the thiazole ring and the amino group. For instance, studies on N,4-diaryl-1,3-thiazole-2-amines have shown that these compounds can exhibit significant fluorescence. nih.gov The emission characteristics are influenced by the nature of the aryl groups, with different substituents leading to shifts in the emission maxima and variations in quantum yields.

Similarly, 2-amino-4,5-diarylthiazole derivatives have been synthesized and investigated for their biological activities, with some also exhibiting notable fluorescence. mdpi.com The position and electronic nature of the substituents on the phenyl rings at the C4 and C5 positions can modulate the intramolecular charge transfer (ICT) character of the excited state, which in turn affects the fluorescence wavelength and intensity.

A general trend observed in fluorescent thiazole derivatives is that the introduction of electron-donating or electron-withdrawing groups on the peripheral phenyl rings can be used to fine-tune the photophysical properties. chim.it For this compound, the three phenyl groups are expected to create a highly conjugated system, which could lead to emission in the visible region of the electromagnetic spectrum.

Interactive Data Table of Related Thiazole Derivatives' Fluorescence Properties:

Since no specific data for this compound is available, the following table presents hypothetical data based on trends observed in structurally similar compounds to illustrate the potential range of its photophysical parameters.

Compound FamilyExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)
N-aryl-4-phenyl-1,3-thiazol-2-amines350 - 380420 - 4800.1 - 0.5
2-Amino-4,5-diphenylthiazoles360 - 390450 - 5200.2 - 0.7
Triphenyl-substituted aminothiazoles370 - 400460 - 5500.3 - 0.8

Phosphorescence Characteristics:

Information regarding the phosphorescence of triphenyl-substituted aminothiazoles is even more scarce in the literature. Generally, for organic molecules to exhibit significant room-temperature phosphorescence, factors such as the presence of heavy atoms (to enhance spin-orbit coupling) or rigidification of the molecular structure (to minimize non-radiative decay) are often necessary. While the triphenyl substitution in this compound might induce some degree of steric hindrance and rigidity, it is not immediately apparent if this would be sufficient to promote strong phosphorescence. Studies on other heterocyclic systems have shown that the introduction of specific functionalities or incorporation into rigid matrices can enhance phosphorescence. For example, some derivatives of 2,4,6-triphenyl-1,3,5-triazine (B147588) have been shown to exhibit room-temperature phosphorescence in their crystalline state. rsc.org

Theoretical and Computational Investigations of N,4,5 Triphenyl 1,3 Thiazol 2 Amine

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations have become an indispensable tool in modern chemistry, providing deep insights into the electronic structure and geometry of molecules. For N,4,5-triphenyl-1,3-thiazol-2-amine, these computational methods offer a molecular-level understanding of its properties and reactivity.

Geometry Optimization and Conformational Analysis (DFT, ab initio methods)

The three-dimensional arrangement of atoms in a molecule is crucial for its properties. Computational methods like Density Functional Theory (DFT) and ab initio calculations are employed to determine the most stable geometry of this compound. nih.gov These methods systematically explore different conformations by rotating the phenyl rings and the amine group to find the one with the lowest energy, which corresponds to the most stable structure. nih.gov

The thiazole (B1198619) ring, a five-membered heterocycle containing sulfur and nitrogen, along with the attached phenyl and amine groups, can adopt various spatial orientations. nih.gov The dihedral angles between the thiazole ring and the three phenyl rings are key parameters determined through geometry optimization. nih.gov These calculations often reveal a non-planar structure, with the phenyl rings twisted out of the plane of the thiazole ring to minimize steric hindrance. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Spatial Distributions)

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. youtube.com

For this compound, the HOMO is typically localized on the electron-rich regions of the molecule, such as the amino group and the thiazole ring. nih.gov The LUMO, on the other hand, is often distributed over the phenyl rings. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov A smaller HOMO-LUMO gap generally indicates higher reactivity. researchgate.netnih.gov

ParameterDescription
HOMOHighest Occupied Molecular Orbital
LUMOLowest Unoccupied Molecular Orbital
HOMO-LUMO GapEnergy difference between HOMO and LUMO

Charge Distribution Analysis (Mulliken and NBO Charges)

Understanding how electrons are distributed within a molecule is fundamental to predicting its chemical behavior. Mulliken and Natural Bond Orbital (NBO) analyses are computational methods used to calculate the partial atomic charges on each atom in this compound. nih.govresearchgate.net

These calculations typically show that the nitrogen and sulfur atoms in the thiazole ring, being more electronegative, carry a partial negative charge. researchgate.net Conversely, the carbon and hydrogen atoms generally exhibit partial positive charges. researchgate.net The charge distribution can influence the molecule's dipole moment and its interactions with other molecules and ions. The NBO analysis also provides information about the interactions between filled and empty orbitals, which can reveal stabilizing electronic effects within the molecule. researchgate.net

In Silico Prediction and Interpretation of Spectroscopic Data

Computational methods are also powerful tools for predicting and interpreting the spectroscopic properties of molecules, providing a valuable complement to experimental data.

Computational NMR Chemical Shift and Coupling Constant Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for determining the structure of organic molecules. Computational methods can predict the 1H and 13C NMR chemical shifts and coupling constants for this compound. nih.gov These predictions are often performed using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. nih.gov

By comparing the calculated NMR data with experimental spectra, chemists can confirm the structure of the synthesized compound and assign the observed signals to specific atoms in the molecule. researchgate.net This is particularly useful for complex molecules where the experimental spectra may be difficult to interpret directly.

Simulation of Vibrational (IR/Raman) and Electronic (UV-Vis/TD-DFT) Spectra

Vibrational (Infrared and Raman) and electronic (UV-Visible) spectroscopy provide fingerprints of a molecule's structure and electronic transitions. Computational simulations can generate theoretical spectra that can be compared with experimental results.

Vibrational Spectra (IR/Raman): DFT calculations can predict the vibrational frequencies and intensities of the normal modes of this compound. nih.gov These calculated frequencies correspond to the stretching and bending vibrations of the various bonds in the molecule. mdpi.com By comparing the simulated IR and Raman spectra with experimental data, researchers can identify the characteristic vibrational modes and confirm the functional groups present in the molecule. mdpi.com

Electronic Spectra (UV-Vis/TD-DFT): Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for simulating the electronic absorption spectra of molecules. mdpi.com For this compound, TD-DFT calculations can predict the wavelengths and intensities of the electronic transitions, which correspond to the absorption of UV or visible light. researchgate.net These transitions typically involve the promotion of an electron from an occupied molecular orbital (like the HOMO) to an unoccupied molecular orbital (like the LUMO). mdpi.com The comparison between the simulated and experimental UV-Vis spectra helps in understanding the electronic structure and the nature of the electronic transitions. mdpi.com

Spectroscopic TechniqueComputational MethodInformation Obtained
NMRGIAO/DFTChemical shifts and coupling constants
IR/RamanDFTVibrational frequencies and intensities
UV-VisTD-DFTElectronic transition energies and intensities

Computational Studies of Reactivity and Reaction Mechanisms

Computational approaches are instrumental in elucidating the intricate details of chemical reactions involving this compound, from the energetics of the process to the subtle interactions governing its reactivity.

Transition State Characterization and Reaction Energy Profile Mapping

The synthesis of 2-aminothiazole (B372263) derivatives, such as this compound, often proceeds via the Hantzsch thiazole synthesis. mdpi.com Computational studies, frequently employing Density Functional Theory (DFT) at levels like B3LYP, are used to investigate the mechanism of such reactions. researchgate.net These studies can map the entire reaction energy profile, identifying key intermediates and transition states. For instance, the mechanism involves the enol-keto tautomerism of a ketone, followed by a nucleophilic attack by a thiourea (B124793) derivative and subsequent cyclization. researchgate.net By calculating the energies of these species, a comprehensive understanding of the reaction pathway and its feasibility is achieved.

Non-Covalent Interaction (NCI) Analysis (e.g., Reduced Density Gradient)

Non-covalent interactions (NCIs) play a crucial role in the structure, stability, and molecular recognition of this compound. NCI analysis, based on the reduced density gradient (RDG), is a powerful computational tool to visualize and characterize these weak interactions, such as hydrogen bonds, van der Waals forces, and steric repulsions. scielo.org.mx

The NCI-RDG method allows for the identification of regions of attractive and repulsive interactions within the molecule and in its interactions with other molecules. scielo.org.mx For example, in the crystal structure of related thiazole derivatives, N-H···N hydrogen bonds are often identified as significant stabilizing interactions. nih.govnih.gov The RDG graph, which plots the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue, can distinguish between strong attractive interactions (like hydrogen bonds), weak van der Waals interactions, and repulsive steric clashes. scielo.org.mx This analysis provides a detailed picture of the forces that govern the supramolecular assembly and crystal packing of these compounds. nih.govmdpi.com

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations offer a window into the dynamic nature of this compound, revealing its conformational flexibility and the influence of the surrounding environment.

Conformational Flexibility and Solvent Interaction Studies

MD simulations can track the atomic movements of this compound over time, providing insights into its conformational landscape. The molecule possesses several rotatable bonds, particularly around the phenyl groups, which can lead to a variety of low-energy conformations. The planarity between the thiazole and phenyl rings can vary, as can the orientation of the amino group. nih.govmdpi.com

The solvent environment significantly impacts the conformational preferences and dynamics. MD simulations can explicitly model solvent molecules (e.g., water, ethanol (B145695), DMSO), allowing for the study of solute-solvent interactions and their effect on the molecule's structure and behavior. mdpi.comresearchgate.net For example, the solubility and stability of the compound in different solvents can be rationalized by analyzing the interaction energies and radial distribution functions obtained from MD simulations.

Molecular Recognition and Binding Dynamics (excluding clinical outcomes)

MD simulations are also employed to study the principles of molecular recognition between this compound and its potential binding partners. By simulating the complex, one can observe the dynamic process of binding, identify key interacting residues, and calculate binding free energies. These simulations can reveal the stability of the ligand-receptor complex and the specific non-covalent interactions (hydrogen bonds, hydrophobic interactions, π-π stacking) that are critical for binding. nih.gov This information is invaluable for understanding the structural basis of its activity.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of this compound Analogues (focused on structural parameters and theoretical descriptors)

QSAR and QSPR studies establish a mathematical relationship between the structural or property descriptors of a series of compounds and their biological activity or physicochemical properties, respectively. chemmethod.comresearchgate.net For analogues of this compound, these models are used to predict the activity of new derivatives and to guide the design of more potent compounds.

The models are built using a variety of theoretical descriptors, including:

Electronic descriptors: Such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which relate to the molecule's ability to donate or accept electrons. nih.gov

Topological descriptors: These are numerical values derived from the molecular graph, which encode information about the size, shape, and branching of the molecule. chemmethod.com

Quantum chemical descriptors: These can include dipole moment, polarizability, and various atomic charges. nih.gov

A typical QSAR equation for 2-aminothiazole derivatives might look like: Activity = c0 + c1Descriptor1 + c2Descriptor2 + ...

For instance, a study on 2-aminothiazole derivatives found a correlation where reduced "radius of gyration" and lower "LUMO" energy were favorable for enhancing activity. nih.gov These models are often developed using statistical methods like multiple linear regression. nih.gov The predictive power of the QSAR/QSPR models is assessed using statistical parameters like the correlation coefficient (r²), F-test, and cross-validation techniques. nih.govnih.gov

Table of Descriptors Used in QSAR/QSPR Studies:

Descriptor Type Examples Relevance
Electronic HOMO Energy, LUMO Energy, Dipole Moment Reactivity, intermolecular interactions
Steric Molar Refractivity, van der Waals volume Size and shape, receptor fitting
Topological Connectivity Indices, Wiener Index Molecular branching and complexity
Thermodynamic Heat of Formation, Solvation Energy Stability, interactions with solvent

Reactivity, Chemical Transformations, and Mechanistic Insights of N,4,5 Triphenyl 1,3 Thiazol 2 Amine

Electrophilic Aromatic Substitution Reactions on Phenyl and Thiazole (B1198619) Moieties

The 2-aminothiazole (B372263) core is an electron-rich heterocyclic system. The amino group at the C2 position significantly enhances the electron density of the thiazole ring, making it susceptible to electrophilic attack. However, in N,4,5-triphenyl-1,3-thiazol-2-amine, the substitution pattern presents a unique case for regioselectivity.

In unsubstituted or 4-substituted 2-aminothiazoles, electrophilic substitution, such as halogenation and nitration, preferentially occurs at the C5 position. cdnsciencepub.comnih.gov This is due to the strong activating and ortho-, para-directing effect of the C2-amino group, which directs the electrophile to the C5 position.

However, for this compound, the C5 position is already occupied by a phenyl group. This sterically hinders and electronically deactivates the C5 position for further substitution. Consequently, electrophilic attack is more likely to occur on one of the three phenyl rings.

N-phenyl group: The exocyclic nitrogen atom's lone pair is delocalized into both the thiazole ring and the attached phenyl group. This reduces the nucleophilicity of the nitrogen and deactivates the N-phenyl ring towards electrophilic substitution compared to aniline.

C4- and C5-phenyl groups: These rings are activated towards electrophilic aromatic substitution. The thiazole ring can exert a weak electron-withdrawing or -donating effect depending on the reaction conditions, but the phenyl groups themselves will direct incoming electrophiles to their ortho and para positions. Steric hindrance from the bulky thiazole core may favor substitution at the para position.

Halogenation: The bromination of 2-aminothiazole derivatives typically proceeds readily at the C5 position using reagents like N-bromosuccinimide or bromine in a suitable solvent. nih.gov For this compound, where C5 is blocked, halogenation would be expected on the C4- or C5-phenyl rings, likely at the para position. Vanadium-dependent haloperoxidases have also been used for the specific bromination of the 5-position of the 2-aminothiazole ring in aqueous conditions. nih.gov

Nitration: The nitration of 2-aminothiazoles often requires harsh conditions, such as a mixture of nitric and sulfuric acid, and yields the 5-nitro derivative. cdnsciencepub.comgoogle.comacs.org Protecting the amino group as an acetamide (B32628) is a common strategy to prevent oxidative side reactions and control the regioselectivity. cdnsciencepub.com In the case of this compound, nitration is predicted to occur on the C4 or C5 phenyl rings, yielding nitrophenyl-substituted products.

Sulfonation: The reaction of 2-aminothiazoles with sulfonyl chlorides typically results in N-sulfonylation of the exocyclic amino group, forming sulfonamides. nih.govexcli.de Direct sulfonation of the thiazole or phenyl rings would require strong sulfonating agents and is less commonly reported for this specific scaffold.

Table 1: Predicted Electrophilic Aromatic Substitution Reactions

Reaction Reagent Predicted Major Product
Bromination Br₂ in CH₃COOH N-(4-bromophenyl)-4,5-diphenyl-1,3-thiazol-2-amine and isomers
Nitration HNO₃/H₂SO₄ N,4-diphenyl-5-(4-nitrophenyl)-1,3-thiazol-2-amine and isomers

Nucleophilic Reactivity of the Exocyclic Amine and Thiazole Ring

The primary site of nucleophilic reactivity in this compound is the exocyclic secondary amine. The nitrogen atom's lone pair, while delocalized, can still participate in reactions with various electrophiles.

Acylation: The exocyclic amino group can be readily acylated using acid chlorides or anhydrides to form the corresponding amides. nih.govnih.gov This reaction is often carried out in the presence of a base to neutralize the HCl produced. The synthesis of various amide derivatives of 2-aminothiazoles has been extensively explored. mdpi.com

Alkylation: Alkylation of the exocyclic amine is also possible, though it may be sterically hindered by the adjacent phenyl group. This can be achieved using alkyl halides.

Condensation Reactions: The formation of the this compound scaffold itself often involves a condensation reaction, specifically the Hantzsch thiazole synthesis, where an α-haloketone (e.g., desyl bromide) reacts with a thiourea (B124793) derivative (e.g., N-phenylthiourea). derpharmachemica.com The exocyclic amine of the formed thiazole can participate in further condensation reactions, for example, with isothiocyanates to yield thiazolyl-thiourea derivatives. nih.gov

The reaction of 2-aminothiazole derivatives with carbonyl compounds is a versatile method for creating more complex molecules. researchgate.net this compound can react with anhydrides, such as acetic anhydride, to yield the N-acetylated product. cdnsciencepub.com Reactions with aldehydes or ketones could lead to the formation of Schiff bases or related condensation products, although the reactivity of the secondary N-phenyl amine is lower than that of a primary amine.

Table 2: Nucleophilic Reactions of the Exocyclic Amine

Reaction Type Reagent Product Type
Acylation Acetyl chloride N-acetyl-N,4,5-triphenyl-1,3-thiazol-2-amine
Acylation Acetic anhydride N-acetyl-N,4,5-triphenyl-1,3-thiazol-2-amine
Alkylation Methyl iodide N-methyl-N,4,5-triphenyl-1,3-thiazol-2-ammonium iodide

Oxidation and Reduction Chemistry of this compound

The thiazole ring and the exocyclic amine can participate in redox reactions. The electron-rich nature of the 2-aminothiazole moiety suggests a susceptibility to oxidation. Indeed, many 2-aminothiazole derivatives have been investigated for their antioxidant properties. nih.govexcli.de This implies that the ring system can act as a radical scavenger or be oxidized under specific conditions. The presence of multiple aromatic rings also allows for reduction reactions, although these typically require more forcing conditions.

Potential oxidation of this compound could lead to the formation of N-oxides or dimerization products. The specific outcomes would depend on the oxidizing agent used.

Reduction of the aromatic systems, particularly the phenyl rings, could be achieved through catalytic hydrogenation at high pressure and temperature. The thiazole ring itself can also be reduced under certain conditions, but this is a less common transformation.

Investigation of Oxidation Pathways and Stability

The 2-aminothiazole ring system contains multiple sites susceptible to oxidation, including the sulfur atom, the electron-rich heterocyclic ring, and the exocyclic amino group. The stability of this compound towards various oxidants has not been specifically documented, but studies on related compounds provide insight into potential transformation pathways.

The sulfur atom in the thiazole ring can be oxidized to a sulfoxide (B87167) or a sulfone. For instance, the oxidation of 2-thiazolines (4,5-dihydro-1,3-thiazoles) with reagents like potassium permanganate (B83412) (KMnO₄) can yield thiazoline (B8809763) 1,1-dioxides under specific conditions. organic-chemistry.org While this compound is an aromatic thiazole, not a thiazoline, strong oxidizing agents could potentially lead to the corresponding S-oxide or S,S-dioxide derivatives.

The exocyclic amino group also influences the molecule's behavior under oxidative conditions. Research on 2-amino-4-phenyl-1,3-thiazole derivatives has shown they can act as inhibitors in the oxidation of cumene, suggesting they react with peroxide radicals. mdpi.com This implies that the amino group or the adjacent ring system can undergo oxidation. Furthermore, in different heterocyclic systems like 2-amino organic-chemistry.orgnih.govnih.govtriazines, the amino group participates in oxidative C-C bond cleavage reactions in the presence of ketones and catalysts. rsc.org

Ring-opening is another possible outcome when 2-aminothiazoles are treated with strong oxidants. Oxidation of 2-phenyl-substituted 2-thiazolines with various agents has been shown to yield benzoylamino sulfonic acids and disulfides, indicating cleavage of the heterocyclic ring. organic-chemistry.org

Table 1: Potential Oxidation Products of the 2-Aminothiazole Scaffold

Oxidizing Agent Substrate Type Potential Products Reference
KMnO₄ 2-Thiazoline Thiazole, Thiazoline 1,1-dioxide organic-chemistry.org
Oxone, MCPBA 2-Thiazoline Ring-opened disulfides and sulfonic acids organic-chemistry.org

Reductive Transformations and Product Characterization

The this compound molecule possesses several functionalities that could be targeted for reduction: the three aromatic phenyl rings and the thiazole heterocycle itself. The aromatic thiazole ring is generally resistant to catalytic hydrogenation under conditions that reduce benzene (B151609) rings, due to its inherent aromatic stability and the potential for the sulfur atom to poison common hydrogenation catalysts.

Studies on related structures confirm the stability of the thiazole ring towards certain reducing agents. For example, an ester group on a thiazole side chain can be selectively reduced to an alcohol using lithium borohydride (B1222165) (LiBH₄) without affecting the heterocyclic ring. mdpi.com This suggests that hydride-based reducing agents are unlikely to reduce the thiazole core of this compound.

Catalytic hydrogenation of the phenyl rings is conceivable under more forcing conditions (high pressure and temperature) using catalysts like rhodium or ruthenium, which are effective for arene hydrogenation. rsc.org Under such conditions, one or more of the N-phenyl, C4-phenyl, and C5-phenyl groups could be converted to cyclohexyl groups. The precise conditions and product distribution would depend on the catalyst system and steric accessibility of each ring.

Table 2: Inferred Reductive Stability of this compound

Reaction Type Target Moiety Expected Outcome Basis of Inference
Hydride Reduction (e.g., LiBH₄) Thiazole Ring No reaction Stability of thiazole ring in related reductions. mdpi.com
Catalytic Hydrogenation (e.g., H₂/Pd) Thiazole Ring Likely no reaction General resistance of aromatic thiazoles.

Cycloaddition and Pericyclic Reactions Involving the Thiazole System

The aromatic nature of the thiazole ring in this compound generally makes it a reluctant participant in classical cycloaddition reactions where it would need to act as a diene, such as the Diels-Alder reaction. However, under specific conditions, particularly photochemical activation, the thiazole ring can undergo cycloadditions.

Diels-Alder and 1,3-Dipolar Cycloaddition Reactivity

Direct participation of the thiazole ring as a diene in thermal Diels-Alder reactions is not a commonly reported transformation. The aromatic resonance energy that would be lost upon [4+2] cycloaddition presents a significant energetic barrier.

However, recent research has demonstrated that thiazoles can undergo dearomative cycloadditions under photochemical conditions. acs.org In a process mediated by visible-light energy transfer, 2-aryl thiazoles were shown to react with bicyclo[1.1.0]butanes (BCBs). This reaction proceeds not as a direct [4+2] cycloaddition but likely through a [2+2] cycloaddition between the C4=C5 bond of the thiazole and the BCB, followed by rearrangement to give complex, three-dimensional bicyclic products. acs.org This indicates that the C4-C5 bond of the this compound, being fully substituted with phenyl groups, could potentially engage in similar photo-cycloadditions, leading to highly complex and sterically crowded structures.

While not cycloadditions involving the thiazole ring itself, 2-aminothiazoles can be used as building blocks in reactions that form new rings. For example, their reaction with propiolic acid esters leads to the formation of fused 7H-thiazolo[3,2-a]pyrimidin-7-ones. rsc.org

Photoinduced Chemical Transformations and Photoreactivity

The photoreactivity of this compound is anticipated to be rich, owing to the presence of multiple chromophores (three phenyl rings and the 2-aminothiazole core) and the documented photochemical activity of the 2-aminothiazole scaffold.

Photoinduced Isomerization and Rearrangements

Detailed photochemical studies on 2-amino-4-methylthiazole (B167648) have revealed that UV irradiation can induce a variety of complex rearrangements and ring-opening reactions. nih.gov Upon irradiation in an inert matrix, the molecule was observed to undergo cleavage of the S1–C2, N3–C4, and C5–S1 bonds, leading to the formation of smaller molecules like isothiocyanates (HNCS), thioketenes (CH₂=C=S), and cyanamide. nih.gov While the phenyl substituents in this compound would significantly influence the excited state properties and subsequent reaction pathways, the fundamental susceptibility of the thiazole ring to photo-fragmentation is a key aspect of its reactivity.

In other contexts, 2-aminothiazole derivatives have been shown to participate in photoinduced 6π-electrocyclization reactions when incorporated into a larger conjugated system. rsc.org This type of pericyclic reaction is a powerful tool for constructing polycyclic systems under light irradiation. Given the triphenyl-substituted nature of the target compound, intramolecular cyclizations between phenyl rings or between a phenyl ring and the thiazole core could be a plausible, albeit speculative, photoreaction pathway.

Light-Mediated Functionalization Strategies

Visible-light photoredox catalysis has emerged as a powerful method for the functionalization of heterocycles under mild conditions, and thiazoles are reactive substrates in such transformations. A notable example is the direct C-H arylation of thiazoles. nih.gov Using a dual catalytic system comprising a copper catalyst and an organic photoredox catalyst (10-phenylphenothiazine), the C-H bond at the C5 position of the thiazole ring can be arylated. For this compound, the C5 position is already substituted with a phenyl group, precluding this specific reaction. However, this reactivity highlights the potential for photo-induced radical functionalization of the thiazole core.

Another strategy involves the photocatalytic synthesis of 2-aminothiazoles themselves, which proceeds via a radical mechanism involving C-S and C-N bond formation under visible light irradiation with a ruthenium-based photocatalyst. organic-chemistry.org This demonstrates the compatibility of the 2-aminothiazole scaffold with light-mediated radical processes. Biocatalytic C-H activation has also been demonstrated, where enzymatic bromination of the C5 position of 2-aminothiazoles can be achieved under mild aqueous conditions, providing a handle for further functionalization. nih.gov

Table 3: Examples of Light-Mediated Reactions of the Thiazole Scaffold

Reaction Type Substrate Reagents/Conditions Product Type Reference
C-H Arylation Thiazoles Aryl Iodide, Cu(I), PTH, Blue Light C5-Arylthiazoles nih.gov
Dearomative Cycloaddition 2-Arylthiazoles Bicyclo[1.1.0]butane, Ir-photocatalyst, Blue Light Bicyclic products acs.org
Ring Opening 2-Amino-4-methylthiazole UV Irradiation (250 nm) Isothiocyanates, thioketenes, etc. nih.gov

Exploration of Advanced Functional Applications and Material Science Contributions of N,4,5 Triphenyl 1,3 Thiazol 2 Amine Derivatives

Optoelectronic and Photonic Material Development

The triphenyl-substituted aminothiazole framework is a key area of interest for developing next-generation optoelectronic and photonic materials. The extended π-conjugated system, coupled with the electron-donating and accepting moieties inherent in the structure, allows for significant manipulation of electronic and optical properties.

Luminescence and Electroluminescence Characteristics for Organic Light-Emitting Diodes (OLEDs) and Displays

Derivatives of N,4,5-triphenyl-1,3-thiazol-2-amine are promising candidates for use in Organic Light-Emitting Diodes (OLEDs). The core structure's potential for high thermal stability and efficient charge transport is crucial for the longevity and performance of OLED devices. nih.govnih.gov The design of OLED materials often involves creating a star-shaped or dendritic structure to enhance these properties, a strategy that could be applied to triphenyl-thiazole derivatives. nih.govnih.gov

Research into related heterocyclic compounds provides insight into the potential performance of this compound derivatives. For instance, donor-acceptor fluorophores based on 1,4,5-triphenylimidazole (B8435526) and phenothiazine (B1677639) have demonstrated blue emission, a key color for full-color displays. nih.gov A solution-processed doped device using a fluorophore with two 1,4,5-triphenylimidazole units achieved a luminance of 648 cd/m² and an external quantum efficiency of 1.48%. nih.gov Similarly, 1,3,5-triazine (B166579) derivatives have been synthesized as electron transport-type host materials for highly efficient green phosphorescent OLEDs. rsc.org The photophysical properties of these materials are influenced by the aryl substituents on the core, suggesting that modifications to the phenyl groups on the this compound could tune the emission color and efficiency. rsc.org

The following table summarizes the performance of related compounds in OLED applications, highlighting the potential of similar thiazole (B1198619) derivatives.

Compound TypeRole in OLEDEmission ColorMax. Luminance (cd/m²)External Quantum Efficiency (%)
Triphenylimidazole-PhenothiazineEmitting DopantBlue6481.48 nih.gov
1,3,5-Triazine DerivativesHost MaterialGreen--

Photovoltaic Applications and Charge Transport Mechanisms in Organic Solar Cells

In the realm of organic solar cells (OSCs), derivatives of this compound are being explored as potential donor or hole-transporting materials (HTMs). The triphenylamine (B166846) and thiazole components are well-known for their roles in facilitating charge transport in photovoltaic devices. researchgate.netresearchgate.net The electron-donating nature of the triphenylamine unit, combined with the electron-accepting potential of the thiazole ring, creates a desirable D-π-A (donor-pi-acceptor) architecture.

Studies on copolymers containing thiazolo[5,4-d]thiazole (B1587360) units have shown promise for solar cell applications due to their low band-gap energies and good thermal stability. researchgate.net For example, a poly(triphenylamine-thiazolo[5,4-d]thiazole) copolymer exhibited a band gap of 1.36 eV and was used to fabricate a polymer solar cell with a power conversion efficiency of 0.55%. researchgate.net The efficiency of charge separation and transport is critical for OSC performance. In blends of donor polymers with fullerene acceptors like PC71BM, photoluminescence quenching studies reveal the efficiency of electron/hole separation. For instance, a quenching parameter of 36-58% has been observed in some polymer:PC71BM blends, indicating that while charge transfer occurs, there is still room for improvement to minimize recombination. mdpi.com

The structural and photovoltaic properties of related materials are presented in the table below.

MaterialApplicationBand Gap (eV)Power Conversion Efficiency (PCE) (%)
Poly(triphenylamine-thiazolo[5,4-d]thiazole)Solar Cell Dye1.360.55 researchgate.net
TTT-co-P3HTDonor Material2.190.14 mdpi.com
P3HTDonor Material1.971.15 mdpi.com

Non-linear Optical (NLO) Properties and Materials

Non-linear optical (NLO) materials are essential for applications in optical communications, data storage, and optical limiting. The this compound structure possesses features conducive to significant NLO properties. The presence of both electron-donating (amino) and electron-withdrawing (thiazole) groups linked by a conjugated system can lead to a large molecular hyperpolarizability, a key indicator of NLO activity.

Research on other heterocyclic compounds, such as 1,2,4-triazole (B32235) derivatives, has demonstrated the potential for achieving high NLO responses. nih.govresearchgate.net For example, a study on N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives showed that strategic modification of the molecular structure could significantly enhance NLO properties. nih.govresearchgate.net Compound 7c in that study, featuring a nitro group, exhibited the lowest HOMO-LUMO energy gap (4.618 eV) and the highest first and second hyperpolarizabilities, making it a promising candidate for NLO applications. nih.gov The principle of tuning NLO properties through substituent effects can be directly applied to the this compound framework.

The calculated NLO properties of a representative triazole derivative are shown in the table below.

CompoundHOMO-LUMO Gap (eV)Linear Polarizability (α) (x 10⁻²³ esu)First Hyperpolarizability (β) (x 10⁻³⁰ esu)Second Hyperpolarizability (γ) (x 10⁻³⁵ esu)
Triazole Derivative 7c4.618>4.195>6.3174.314 nih.govresearchgate.net

Coordination Chemistry and Catalytic Applications

The thiazole core of this compound is an excellent scaffold for designing ligands for transition metal complexation, opening avenues for new catalytic applications.

This compound as a Ligand for Transition Metal Complexation

The thiazole ring contains both a soft base (sulfur atom) and a hard base (nitrogen atom), allowing it to coordinate with a wide range of metal ions. nih.gov This dual-coordinating ability makes this compound and its derivatives versatile ligands in coordination chemistry. The formation of metal complexes can significantly alter the photophysical and electrochemical properties of the ligand.

For example, the formation of zinc-thiazole complexes has been shown to enhance emission properties in solution and produce noticeable emission in the solid state. nih.gov Similarly, various transition metal complexes with thiazole-derived Schiff base ligands have been synthesized and characterized, including those with Cu(II), Co(II), Ni(II), and Zn(II). ijper.orgresearchgate.netorientjchem.org The geometry of these complexes, often octahedral or tetrahedral, is determined by the metal ion and the coordination environment provided by the ligand. ijper.org The study of these complexes provides a foundation for understanding how this compound might bind to metals and what properties the resulting complexes might exhibit.

The interaction of thiazol-2-amines with platinum complexes has also been studied, leading to the formation of binuclear platinum(II) complexes and unique bis-carbene platinum species. mdpi.com This highlights the rich reactivity of the aminothiazole group in organometallic chemistry.

Catalytic Activity of Metal-Thiazole Complexes in Organic Transformations

Metal complexes incorporating thiazole-based ligands have demonstrated catalytic activity in a variety of organic reactions. The electronic properties of the ligand and the nature of the metal center are key factors in determining the catalytic efficacy.

While direct catalytic studies on this compound complexes are emerging, related systems offer compelling evidence of their potential. For instance, cationic Manganese(I) complexes derived from a phosphine- and pyridine-functionalized 1,2,3-triazole ligand have been successfully used as catalysts for the synthesis of benzimidazoles and N-alkylated derivatives. acs.org Furthermore, aromatic dendrimers bearing 2,4,6-triphenyl-1,3,5-triazine (B147588) cores have been employed as innovative photocatalysts for the efficient and selective oxidation of benzylamines. nih.gov These examples suggest that metal complexes of this compound could be developed for a range of catalytic transformations, including dehydrogenative coupling, hydrogen borrowing strategies, and photocatalysis.

Design of Luminescent Metal Complexes for Chemical Sensing

The this compound scaffold is a promising ligand for the design of luminescent metal complexes intended for chemical sensing. The 2-aminothiazole (B372263) moiety acts as an effective coordination site for metal ions, a principle well-established with related thiazole derivatives. mdpi.comrsc.org The formation of complexes with transition metals can induce or enhance luminescence, providing a detectable signal in the presence of specific analytes.

The coordination of the thiazole derivative with a metal ion, such as zinc (II), can lead to a significant enhancement of emission properties, a phenomenon observed in other 5-N-arylaminothiazoles. rsc.org The mechanism often involves chelation-enhanced fluorescence (CHEF), where the binding of the metal ion rigidifies the ligand structure, reducing non-radiative decay pathways and increasing fluorescence quantum yield. The three phenyl groups on the this compound ligand play a crucial role in modulating the photophysical properties of the resulting metal complexes. They can influence the emission wavelength, quantum efficiency, and Stokes shift through their electronic and steric effects.

Research on related heterocyclic systems demonstrates that thiazole- and benzothiazole-based ligands can form luminescent complexes with a variety of metals, including Ru(II), Ir(III), and Re(I), which are known for their rich photophysical and photochemical behaviors. nih.gov These complexes can function as sensors through mechanisms like emission quenching or enhancement upon interaction with an analyte. For instance, luminescent metal-organic frameworks (MOFs) built from thiazole-containing linkers have been explored as sensors for organic solvents. mdpi.com The analyte interacts with the complex, leading to a measurable change in the luminescence spectrum. Given these precedents, this compound derivatives are excellent candidates for developing a new class of selective and sensitive luminescent chemical sensors.

Ligand TypeMetal IonApplication/ObservationReference
5-N-ArylaminothiazoleZn(II)Enhanced emission properties, selective sensing of Zn²⁺. rsc.org
Thiazolo[5,4-d]thiazoleLanthanides (Nd, Sm, Eu)Ligand acts as an antenna to promote typical metal ion transitions. mdpi.com
2,5-(s-acetic acid)dimercapto-1,3,4-thiadiazoleCd(II)Forms a coordination polymer that acts as a luminescent sensor for ethanol (B145695). mdpi.com
Benzothiazole-triazoleRu(II), Ir(III), Re(I)Forms luminescent complexes with potential as anticancer agents and sensors. nih.gov

Supramolecular Chemistry and Self-Assembly Processes

The structure of this compound is rich with features that drive supramolecular organization, including hydrogen bonding sites, extensive π-surfaces, and a defined three-dimensional shape.

Design of Self-Assembled Architectures based on this compound

The self-assembly of this compound is primarily governed by a combination of hydrogen bonding and π-π stacking interactions. The amine group (-NH) can act as a hydrogen bond donor, while the imine nitrogen within the thiazole ring can act as a hydrogen bond acceptor. This facilitates the formation of intermolecular N-H···N hydrogen bonds, a common motif that drives the assembly of related heterocyclic compounds into dimers or one-dimensional chains. nih.gov

Furthermore, the three phenyl rings provide extensive surface area for π-π stacking interactions. These non-covalent interactions, where the electron-rich aromatic rings arrange themselves in a face-to-face or offset manner, are a powerful tool in directing the formation of ordered supramolecular structures. mdpi.com The interplay between the directional hydrogen bonds and the less directional π-π stacking can lead to the formation of complex, higher-order architectures such as nanofibers, ribbons, or sheets. The specific morphology of the self-assembled structure is influenced by factors like solvent polarity and temperature. Studies on similar heterocyclic systems, such as 1,2,4-triazole derivatives, have shown their ability to form well-defined microfibers with unique optical properties, like blue light emission, driven by such cooperative interactions. mdpi.comnih.gov

Host-Guest Chemistry and Molecular Recognition (non-biological)

The this compound molecule possesses structural features conducive to applications in non-biological host-guest chemistry. The spatial arrangement of its three phenyl groups can create a well-defined molecular cleft or cavity. This cavity could encapsulate small guest molecules, with binding driven by van der Waals forces and CH-π interactions between the host's aromatic rings and the guest.

The electron-rich nature of the thiazole and phenyl rings makes the molecule a suitable host for recognizing and binding electron-deficient guest species. This principle is utilized in supramolecular systems where heterocyclic scaffolds, such as those based on 1,3,5-triazine, are employed for anion recognition or sensing applications. researchgate.net While specific studies on this compound as a host are not prevalent, its architecture suggests a strong potential for the selective recognition of neutral or charged guest species based on size, shape, and electronic complementarity.

Polymer Science and Advanced Material Development

The incorporation of this compound into polymers, either as a monomer or an additive, offers a pathway to advanced materials with tailored optical and physical properties.

Incorporation into Polymeric Matrices for Tailored Properties (e.g., High Refractive Index Polymers)

A key potential application lies in the development of high refractive index polymers (HRIPs). It is a well-established principle that the refractive index of a polymer can be significantly increased by introducing atoms with high molar refractivity, such as sulfur, and by incorporating a high content of aromatic rings. researchgate.netnih.gov this compound is an ideal candidate in this regard, as it contains both a sulfur-bearing thiazole heterocycle and three phenyl groups.

To be used as a monomer, the molecule would first need to be functionalized with polymerizable groups. For example, hydroxyl or carboxylic acid groups could be added to the phenyl rings to allow for polycondensation reactions, forming polyesters or polyamides. The direct polycondensation of aromatic diamines containing thiazole rings with dicarboxylic acids has been shown to be an effective method for preparing aromatic polyamides with high refractive indices and good thermal stability. researchgate.net The resulting polymers, containing the bulky and polarizable triphenylthiazole moiety, would be expected to exhibit a significantly higher refractive index compared to conventional polymers.

Polymer TypeKey Structural Feature for High RIAchieved Refractive Index (at ~589-633 nm)Reference
Standard PMMAAliphatic backbone~1.49General Knowledge
Standard PolycarbonateAromatic (bisphenol A)~1.58General Knowledge
Thiazole-containing PolyamideThioether bridge, thiazole rings, nitro groups1.7414 - 1.7542 researchgate.net
Sulfur-containing Poly(1,3-dithiolane)High sulfur content, aromatic ringsup to 1.8433 nih.gov

Functional Polymer Additives and Modifiers

Beyond creating new polymers, this compound can be utilized as a functional additive to modify the properties of existing commercial polymers. When dispersed within a polymer matrix, its inherent properties can be imparted to the bulk material.

As a high refractive index additive, it could be blended into polymer films or resins used for optical applications, such as lenses, optical adhesives, or coatings for displays, to increase their refractive index. Its rigid and bulky molecular structure could also act as a reinforcing agent, potentially improving the thermal stability and mechanical properties of the host polymer. Furthermore, if the molecule or its metal complexes are luminescent, its inclusion as an additive could create functional polymer composites that are light-emitting, useful for applications in solid-state lighting, optical sensors, or security features.

Mechanistic Investigations of Biological Interactions

The biological activity of this compound and its derivatives is underpinned by complex interactions with various biomolecules. Mechanistic studies are crucial for understanding how these compounds function at a fundamental level, paving the way for the rational design of new functional molecules.

Enzyme Inhibition Mechanism Studies (e.g., Lipoxygenase, Tubulin Polymerization)

Derivatives of the thiazole scaffold have been identified as potent inhibitors of several key enzymes, with tubulin polymerization being a primary area of investigation. Lipoxygenases (LOX) are another class of enzymes implicated in inflammation, and while less specific data exists for this compound itself, related structures show inhibitory potential. nih.govnih.gov

Tubulin Polymerization Inhibition:

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for cell division, making them a key target in anticancer research. nih.gov Thiazole-containing compounds have been shown to disrupt microtubule dynamics by inhibiting tubulin polymerization. researchgate.net This interference blocks the cell cycle and ultimately leads to apoptosis. nih.gov

Mechanistic studies, including molecular docking, have shown that these derivatives often bind to the colchicine (B1669291) binding site on β-tubulin. nih.gov This binding event physically prevents the polymerization of tubulin dimers into microtubules. For instance, a series of thiazole-naphthalene derivatives were synthesized and evaluated, with some compounds showing significant inhibitory activity. nih.gov Similarly, a series of 2,4-disubstituted thiazole derivatives carrying a 4-(3,4,5-trimethoxyphenyl) moiety were identified as potent inhibitors, with some exceeding the activity of the reference drug Combretastatin A-4. nih.govresearchgate.netacs.org The structural features, such as the substitution pattern on the phenyl rings, are critical for potent inhibition. nih.gov

Table 1: Inhibition of Tubulin Polymerization by Thiazole Derivatives This table is interactive. You can sort and filter the data.

Compound Class Specific Derivative Example Target Cancer Cell Lines IC50 (Tubulin Polymerization) Reference
Thiazole-Naphthalene Derivatives Compound 5b MCF-7, A549 3.3 µM nih.gov
2,4-Disubstituted Thiazoles Compound 7c HepG2, MCF-7, HCT116, HeLa 2.00 ± 0.12 µM nih.govresearchgate.net
2,4-Disubstituted Thiazoles Compound 9a HepG2, MCF-7, HCT116, HeLa 2.38 ± 0.14 µM nih.govresearchgate.net
2,4-Disubstituted Thiazoles Compound 5c HepG2, MCF-7, HCT116, HeLa 2.95 ± 0.18 µM nih.govresearchgate.net

Receptor Binding and Molecular Recognition Dynamics at a Mechanistic Level

The interaction of thiazole derivatives with cellular receptors is another key aspect of their biological function. These interactions are governed by the principles of molecular recognition, where the three-dimensional structure and electronic properties of the thiazole derivative allow it to bind with high specificity to a receptor's binding site. nih.gov

Adenosine (B11128) A3 Receptor (A3AR) Antagonism:

A study on a series of 4-phenyl-5-pyridyl-1,3-thiazole derivatives demonstrated their potential as selective antagonists for the human adenosine A3 receptor (A3AR). nih.gov A3ARs are G protein-coupled receptors implicated in inflammatory processes. The binding assays revealed that specific substitutions on the thiazole core led to high-potency antagonism. Compound 7af from this series was identified as a particularly potent antagonist for both human and rat A3ARs. nih.gov Mechanistically, these antagonists compete with the natural ligand (adenosine) for the binding site, thereby blocking the downstream signaling cascade that would typically be initiated by receptor activation. The binding is driven by a combination of hydrophobic, hydrogen bonding, and van der Waals interactions between the ligand and amino acid residues within the receptor's binding pocket. nih.gov

In Vitro Cellular Target Engagement Studies and Molecular Mode of Action

Beyond enzyme or receptor binding, it is crucial to understand how these initial interactions translate into a cellular response. In vitro studies on various cell lines help to elucidate the molecular mode of action of this compound derivatives, revealing their engagement with specific cellular targets and the subsequent pathways they modulate.

Aurora Kinase Inhibition:

A subset of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines were found to be potent inhibitors of Aurora A and Aurora B kinases. nih.gov These are serine/threonine kinases that play essential roles in mitotic progression. The inhibitory action of these compounds led to the suppression of histone H3 phosphorylation (a key substrate of Aurora B) and resulted in aberrant mitotic phenotypes, including failed cell division and increased polyploidy. nih.gov The lead compound from this study, CYC116, demonstrated Ki values of 8.0 nM and 9.2 nM for Aurora A and B, respectively. This demonstrates a clear target engagement at the cellular level, where the inhibition of a specific kinase family leads to a predictable and observable disruption of a fundamental cellular process. nih.gov

Cell Cycle Arrest:

Consistent with their role as tubulin polymerization inhibitors, many thiazole derivatives induce cell cycle arrest, typically at the G2/M phase. nih.gov For example, mechanistic studies on a potent thiazole-naphthalene derivative revealed that it caused a significant accumulation of cells in the G2/M phase in MCF-7 breast cancer cells, which was followed by the induction of apoptosis. nih.gov This mode of action is a direct consequence of the disruption of the mitotic spindle, preventing the cell from completing mitosis and triggering programmed cell death pathways.

Epidermal Growth Factor Receptor (EGFR) Inhibition:

In some contexts, thiazole derivatives can target other critical signaling pathways. A series of thiazolyl pyridines linked to a thiophene (B33073) moiety were investigated for their mechanism of action in A549 lung cancer cells. mdpi.com Molecular docking studies suggested that these compounds target and inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase. mdpi.com EGFR is a key driver of proliferation and survival in many cancers. The inhibition of its kinase activity blocks downstream signaling pathways, leading to an anti-proliferative effect. The study found that a key intermediate, compound 5, which contains both thiophene and thiazole rings, was a potent inhibitor. mdpi.com

Future Directions and Emerging Research Opportunities for N,4,5 Triphenyl 1,3 Thiazol 2 Amine

Synergistic Integration of Computational and Experimental Approaches for Accelerated Chemical Discovery

The convergence of computational chemistry and experimental synthesis offers a powerful paradigm for accelerating the discovery and optimization of new chemical entities. This synergy allows for a more rational and resource-efficient design process, moving from in-silico screening to targeted synthesis.

Detailed research findings indicate that computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the structural and electronic properties of heterocyclic compounds. researchgate.netresearchgate.net For N,4,5-triphenyl-1,3-thiazol-2-amine analogues, DFT calculations can be employed to optimize molecular geometry, predict vibrational frequencies (IR spectra), and calculate NMR chemical shifts before a compound is ever synthesized. researchgate.net This predictive power was demonstrated in the analysis of related heterocyclic systems, where computationally obtained data showed strong agreement with experimental results from X-ray crystallography, IR, and NMR spectroscopy. researchgate.netresearchgate.net

Furthermore, Time-Dependent DFT (TD-DFT) can predict electronic transitions, providing insight into the UV-Vis absorption profile of proposed analogues. researchgate.net This is crucial for designing molecules with specific optical properties. Molecular docking simulations represent another critical computational tool, allowing researchers to predict how different analogues of this compound might bind to specific biological targets, such as enzymes or receptors. nih.gov This in-silico screening can prioritize the synthesis of compounds with the highest predicted bioactivity, saving considerable time and resources. nih.gov The experimental synthesis then serves to validate the computational models, with the resulting data used to refine and improve the predictive accuracy of the models for future design cycles.

Table 1: Integration of Computational and Experimental Techniques

Technique Type Method Application for this compound Analogues
Computational Density Functional Theory (DFT) Predict ground-state geometry, bond lengths/angles, and electronic structure.
Time-Dependent DFT (TD-DFT) Calculate UV-Vis absorption spectra and predict optical properties.
Molecular Docking Simulate binding affinity and mode of interaction with biological targets. nih.gov
Vibrational Analysis Predict IR and Raman spectra to aid in experimental characterization. researchgate.net
Experimental Single-Crystal X-ray Diffraction Determine precise 3D molecular structure, confirming computational geometry. researchgate.net
NMR Spectroscopy (¹H, ¹³C) Elucidate the chemical environment of atoms, verifying predicted structures. researchgate.net
IR & UV-Vis Spectroscopy Confirm functional groups and electronic transitions, validating TD-DFT results. nih.gov
Biological Assays Measure actual activity (e.g., enzyme inhibition, cytotoxicity) to validate docking predictions. researchgate.net

High-Throughput Synthesis and Combinatorial Library Design of this compound Analogues

To fully explore the chemical space around the this compound scaffold, modern high-throughput synthesis and combinatorial chemistry approaches are essential. These strategies enable the rapid generation of large, diverse libraries of related compounds, which can then be screened for desired properties.

The development of one-pot, multi-component reactions is a cornerstone of this approach. nih.gov Such reactions, which form complex products in a single procedural step from multiple starting materials, are highly efficient and amenable to automation. For thiazole (B1198619) synthesis, the classic Hantzsch reaction, involving the condensation of an α-haloketone with a thiourea (B124793) derivative, can be adapted for parallel synthesis formats. researchgate.net

By systematically varying the substituents on the three phenyl rings and the 2-amino group of the core this compound structure, a vast combinatorial library can be designed. For example, using a set of 10 different benzil (B1666583) derivatives (varying the substituents on the 4- and 5-phenyl rings), 10 different substituted phenylthioureas, and 10 different reagents to modify the 2-amino group post-synthesis would theoretically generate 1,000 unique analogues. This approach allows for a comprehensive exploration of structure-activity relationships (SAR). nih.gov The success of such methods has been demonstrated for other heterocyclic systems like 1,2,4-triazoles, where parallel synthesis was used to create a library of nearly 400 members with a high success rate. nih.gov

Table 2: Combinatorial Library Design for this compound Analogues

Core Scaffold Component Point of Diversification (R-group) Example Building Blocks
Thiazole Ring (Positions 4, 5) Phenyl rings (R¹, R²) from α-haloketone precursor Substituted benzils (e.g., 4,4'-dimethoxy, 4,4'-dichloro, 3,3'-dinitro)
Thiazole Ring (Position 2) Amine group (R³) from thiourea precursor Substituted phenylthioureas (e.g., 4-fluorophenyl, 3-chlorophenyl)
Exocyclic Amine (Position N) Phenyl group (R⁴) from thiourea precursor N-aryl thioureas with diverse electronic properties (e.g., N-tolyl, N-anisyl)

Advanced In-Situ Spectroscopic Techniques for Real-Time Reaction Monitoring

Understanding and optimizing chemical reactions requires detailed knowledge of reaction kinetics, intermediates, and by-product formation. Advanced in-situ spectroscopic techniques allow chemists to "watch" a reaction as it happens, providing a continuous stream of data without the need for sampling and quenching.

For the synthesis of this compound and its derivatives, techniques like Fourier-transform infrared (FT-IR) and Raman spectroscopy are particularly valuable. These methods can monitor the consumption of starting materials and the formation of the thiazole ring in real-time. For instance, in a Hantzsch-type synthesis, one could track the disappearance of the C=O stretch of the ketone and the C=S stretch of the thiourea, alongside the appearance of new vibrational modes corresponding to the C=N and C-S bonds within the newly formed thiazole ring. researchgate.net

This real-time data is critical for several reasons. It allows for the precise determination of reaction endpoints, preventing unnecessary heating or extended reaction times that can lead to decomposition. It also helps in identifying the formation of transient intermediates or unwanted side products, enabling rapid optimization of reaction conditions (e.g., temperature, catalyst loading, solvent) to maximize yield and purity. This level of process understanding is invaluable for scaling up reactions from the laboratory to industrial production.

Table 3: In-Situ Spectroscopic Techniques for Reaction Monitoring

Spectroscopic Technique Information Gained Application in Thiazole Synthesis
FT-IR Spectroscopy Monitors changes in functional groups. Tracking disappearance of ketone C=O and thiourea C=S; appearance of thiazole ring vibrations.
Raman Spectroscopy Complements FT-IR, excellent for symmetric bonds and aqueous solutions. Monitoring C-S and S-S bond formation/cleavage.
UV-Vis Spectroscopy Tracks changes in chromophores and conjugated systems. Following the formation of the conjugated thiazole system.
Process NMR Provides detailed structural information on species in solution. Identifying specific intermediates and quantifying component concentrations over time.

Development of this compound-Based Probes for Chemical Biology Research

Chemical probes are small molecules designed to interact with specific biological targets, enabling the study and visualization of cellular processes. Given that the 2-aminothiazole (B372263) scaffold is a privileged structure found in many biologically active compounds, this compound serves as an excellent starting point for the development of novel chemical probes. nih.govmdpi.com

The core strategy involves modifying the parent compound to incorporate reporter groups (like fluorophores for imaging) or reactive groups (for covalent labeling of targets). The triphenyl-substituted scaffold provides multiple sites for synthetic modification without disturbing the core thiazole structure that may be responsible for binding.

For example, a fluorescent dye could be appended to one of the phenyl rings. If the parent molecule is found to inhibit a particular enzyme (as suggested by docking studies), the fluorescently-tagged version could be used to visualize the localization of that enzyme within a cell via fluorescence microscopy. Alternatively, incorporating a photoreactive group could create a photo-affinity probe. Upon binding to its target protein and exposure to UV light, the probe would form a covalent bond, allowing for subsequent isolation and identification of the target protein—a powerful method for target deconvolution.

Table 4: Potential Designs for this compound-Based Probes

Probe Type Required Modification Research Application
Fluorescent Probe Covalent attachment of a fluorophore (e.g., fluorescein, rhodamine). Visualizing the subcellular localization of a target protein via microscopy.
Biotinylated Probe Covalent attachment of a biotin (B1667282) tag. Affinity purification (pull-down) of target proteins from cell lysates for identification.
Photo-affinity Probe Incorporation of a photoreactive group (e.g., benzophenone, azide). Covalently labeling a binding partner upon UV irradiation for target identification.
Covalent Warhead Probe Incorporation of a reactive electrophile (e.g., acrylamide, fluoromethylketone). Irreversibly labeling the active site of a target enzyme for activity-based protein profiling.

Potential in Advanced Photonic Devices and Quantum Materials Research

The field of materials science is increasingly focused on organic molecules for applications in electronics and photonics. Compounds with extensive π-conjugated systems and significant nonlinear optical (NLO) properties are in high demand for technologies like optical switching, data storage, and frequency conversion.

The this compound structure is inherently interesting for these applications. The combination of the electron-rich thiazole ring and the extensive conjugation provided by the three phenyl groups creates a delocalized electron system that can be readily polarized by an external electric field (like that from a laser). Recent studies on related triazole derivatives have shown that heterocyclic scaffolds can be excellent platforms for creating materials with high NLO responses. nih.gov

To enhance these properties, a donor-acceptor design can be implemented. By introducing strong electron-donating groups (like -OCH₃ or -N(CH₃)₂) on one of the phenyl rings and strong electron-withdrawing groups (like -NO₂ or -CF₃) on another, a significant intramolecular charge transfer character can be induced. This charge separation is a key factor in boosting the molecule's hyperpolarizability, which is the microscopic origin of the NLO effect. nih.gov The synthesis of a library of such push-pull substituted this compound analogues and the subsequent measurement of their NLO properties could uncover new, high-performance materials for next-generation photonic devices.

Table 5: Key Parameters for NLO Materials Research

Parameter Description Relevance to this compound
π-Conjugation Length The extent of alternating single and double bonds in the molecule. The core thiazole and three phenyl rings provide an extensive conjugated system.
Intramolecular Charge Transfer (ICT) The degree of electron density shift from a donor to an acceptor group. Can be engineered by adding electron-donating and -withdrawing substituents to the phenyl rings.
First Hyperpolarizability (β) A measure of the molecule's second-order NLO response. This value can be calculated using DFT and measured experimentally to quantify NLO activity. nih.gov
Thermal Stability The ability of the material to withstand high temperatures without decomposing. Crucial for device fabrication and operation; a key property to measure for synthesized analogues.
Transparency Window The range of optical wavelengths where the material does not absorb light. Important for ensuring that the material does not absorb the fundamental or frequency-doubled laser light in NLO applications.

Q & A

What are the common synthetic methodologies for N,4,5-triphenyl-1,3-thiazol-2-amine, and how can reaction conditions be optimized for yield?

Basic Research Question
The synthesis typically involves cyclocondensation of thiourea derivatives with α-haloketones or via Suzuki coupling to introduce aryl groups. A key step is the formation of the thiazole ring through nucleophilic substitution, often catalyzed by bases like K₂CO₃ in ethanol or DMF under reflux . For optimization, researchers should systematically vary parameters such as solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and molar ratios of reactants. Factorial design experiments (e.g., 2³ factorial) can identify critical factors affecting yield and purity .

What advanced spectroscopic and crystallographic techniques are essential for confirming the structure of this compound?

Basic Research Question
Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for verifying substituent positions on the thiazole ring, with aromatic protons typically appearing at δ 7.2–8.0 ppm. High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺). Single-crystal X-ray diffraction (SCXRD) provides definitive structural validation, as demonstrated in related N-phenyl-thiazol-2-amine derivatives, where bond lengths and angles confirm tautomeric forms .

How can researchers design experiments to evaluate the biological activity of this compound against cancer cell lines?

Advanced Research Question
Begin with in vitro cytotoxicity assays (e.g., MTT or SRB) using adherent cancer cell lines (e.g., MCF-7, HeLa). Dose-response curves (1–100 µM) and IC₅₀ calculations are standard. Include positive controls (e.g., doxorubicin) and validate results via apoptosis assays (Annexin V/PI staining) or cell cycle analysis (flow cytometry). Comparative studies with structurally similar compounds (e.g., 5-aryl-thiazol-2-amines) help establish structure-activity relationships (SARs) .

How should contradictory data in biological activity across studies be analyzed and resolved?

Advanced Research Question
Contradictions may arise from variations in assay protocols (e.g., incubation time, cell passage number) or compound purity. To resolve discrepancies:

  • Replicate experiments under standardized conditions (e.g., ATCC cell culture guidelines).
  • Use orthogonal assays (e.g., ATP-based viability assays vs. microscopy).
  • Apply statistical tools (ANOVA, Tukey’s HSD) to assess significance.
  • Characterize impurities via HPLC and re-test purified batches .

What computational methods are employed to predict the electronic properties and binding modes of this compound?

Advanced Research Question
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties like HOMO-LUMO gaps and electrostatic potential surfaces. Molecular docking (AutoDock Vina) predicts binding affinities to targets (e.g., EGFR kinase), guided by crystallographic data of analogous compounds. MD simulations (GROMACS) assess stability of ligand-protein complexes over 100 ns trajectories. Validate predictions with experimental SARs and mutagenesis studies .

What strategies are effective in improving the solubility and bioavailability of this compound for pharmacological studies?

Advanced Research Question
Modify the compound via prodrug approaches (e.g., phosphate esters) or co-crystallization with cyclodextrins. Solubility can be screened in PEG-400, DMSO-water mixtures, or lipid-based nanoemulsions. Pharmacokinetic profiling (e.g., hepatic microsome stability, plasma protein binding) identifies metabolic liabilities. Parallel artificial membrane permeability assays (PAMPA) predict intestinal absorption .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.